molecular formula C12H17Cl2N3 B1420220 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride CAS No. 1193389-65-9

1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride

Cat. No.: B1420220
CAS No.: 1193389-65-9
M. Wt: 274.19 g/mol
InChI Key: LOUSTBHBPCCWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound features a benzodiazole core, a pyrrolidine ring, and a methyl group, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride typically involves the following steps:

  • Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

  • Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

  • Dihydrochloride Formation: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Methyl iodide (CH3I), hydrochloric acid (HCl)

Major Products Formed:

  • Oxidation typically yields carboxylic acids or ketones.

  • Reduction reactions produce alcohols or amines.

  • Substitution reactions result in the formation of the pyrrolidine ring and methylated derivatives.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-Methyl-2-pyrrolidinone: A solvent with a similar pyrrolidine ring structure.

  • Nicotine: Contains a pyrrolidine ring and is used in various applications, including insecticides and pharmaceuticals.

Properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylbenzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10;;/h2-3,5,7,10,13H,4,6,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUSTBHBPCCWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-65-9
Record name 1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.